

Application Note: NMR Spectroscopy Analysis of 7-Hydroxy-beta-carboline-1-propionic acid

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Compound of Interest

Compound Name: 7-Hydroxy-beta-carboline-1-propionic acid

CAS No.: 215934-15-9

Cat. No.: B3034739

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Introduction & Compound Significance

7-Hydroxy-beta-carboline-1-propionic acid is a substituted

-carboline alkaloid. Structurally, it consists of a tricyclic pyrido[3,4-b]indole core with a hydroxyl group at position 7 and a propionic acid moiety at position 1.

- Chemical Formula: CC(=O)O[C@@H]1c2ccc3c(c1)c(O)nc32

[1]

- Molecular Weight: 256.26 g/mol [1]

- Significance:

-carbolines are potent bioactive molecules, often acting as inverse agonists at benzodiazepine receptors or inhibitors of monoamine oxidase (MAO). The 1-propionic acid derivative represents a specific metabolic or synthetic variant with enhanced polarity and zwitterionic potential.

The Analytical Challenge

This molecule presents specific NMR challenges:

- **Solubility:** The coexistence of a carboxylic acid, a basic pyridine nitrogen, and a phenolic hydroxyl group leads to strong intermolecular hydrogen bonding and potential zwitterion formation, causing poor solubility in non-polar solvents.
- **Exchangeable Protons:** Three protons (Indole-NH, Phenol-OH, Carboxyl-COOH) are labile, making their visibility highly solvent-dependent.
- **Tautomerism:** The 7-hydroxy group can participate in keto-enol tautomerism (7-oxo form), particularly in aqueous or basic media.

Sample Preparation Strategy

Solvent Selection

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

- **Rationale:** DMSO-d6 is the only standard NMR solvent capable of disrupting the strong intermolecular H-bonds (stacking) of the -carboline core while dissolving the polar acid side chain.
- **Benefit:** It slows proton exchange, often allowing the observation of the indole NH and phenolic OH signals, which are critical for confirming the substitution pattern.

Alternative: Methanol-d4 (CD3OD)

- **Use Case:** If recovery of the sample is required (easier evaporation).
- **Drawback:** All exchangeable protons (NH, OH, COOH) will disappear (exchange with D), resulting in a simplified but less informative spectrum.

Preparation Protocol

- **Weighing:** Accurately weigh 5–10 mg of the solid compound.
- **Dissolution:** Add 0.6 mL of DMSO-d6 (99.9% D).
- **Homogenization:** Vortex for 30 seconds. If the solution remains cloudy, sonicate at 30°C for 5 minutes.

- Note: The solution should be clear and slightly yellow/fluorescent.
- Transfer: Transfer to a clean, dry 5mm NMR tube.
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (High-Field NMR)

Use a spectrometer with a field strength of at least 400 MHz (600 MHz preferred for resolution of aromatic multiplets).

Experiment	Pulse Sequence	Scans (NS)	Relaxation Delay (D1)	Purpose
1H Standard	zg30 / zg	16 - 64	1.0 - 2.0 s	Quantitative proton integration and splitting patterns.
13C {1H}	zgpg30	1024+	2.0 s	Carbon backbone verification (expect ~14 signals).
COSY	cosygs	8 - 16	1.5 s	Identifies scalar coupling (Spin systems: Sidechain & Aromatic rings).
HSQC	hsqcedet	8 - 16	1.5 s	Correlates protons to their attached carbons (Multiplicity editing).
HMBC	hmbcgp1pndqf	16 - 32	1.5 s	Long-range correlations (2-3 bonds) to connect side chains to the core.

Spectral Analysis & Assignment Logic

Expected 1H NMR Chemical Shifts (DMSO-d6)

Values are representative ranges based on 7-hydroxy-
-carboline (Harmol) and propionic acid analogs.

Region A: Exchangeable Protons (Highly Variable)

- ~11.0 – 11.5 ppm (s, 1H): Indole NH (Position 9).[2] Broad singlet. Disappears with shake.
- ~12.0 – 13.0 ppm (br s, 1H): Carboxylic Acid COOH. Often very broad or invisible due to exchange.
- ~9.5 – 10.0 ppm (s, 1H): Phenolic OH (Position 7).

Region B: Aromatic Core (The

-Carboline Skeleton)

The 7-hydroxy substitution creates a distinct shielding pattern on the benzene ring compared to the unsubstituted parent.

- ~8.1 – 8.3 ppm (d, J=5.0 Hz, 1H):H-3 (Pyridine ring).[2] Characteristic doublet of the pyridine system.
- ~7.8 – 8.0 ppm (d, J=5.0 Hz, 1H):H-4 (Pyridine ring). Couples with H-3.
- ~7.9 – 8.0 ppm (d, J=8.5 Hz, 1H):H-5 (Benzene ring). This proton is peri- to the pyridine nitrogen, usually the most deshielded benzene proton.
- ~6.8 – 6.9 ppm (d, J=2.0 Hz, 1H):H-8 (Benzene ring). Strong shielding due to ortho-OH group. Appears as a narrow doublet (meta-coupling to H-6).
- ~6.7 – 6.8 ppm (dd, J=8.5, 2.0 Hz, 1H):H-6 (Benzene ring). Shielded by ortho-OH. Couples to H-5 (ortho) and H-8 (meta).

Region C: Aliphatic Side Chain (1-Propionic Acid)

- ~3.1 – 3.3 ppm (t, J=7.5 Hz, 2H):

-

(Attached to C1 of ring). Slightly deshielded by the aromatic ring.

- ~2.6 – 2.8 ppm (t, J=7.5 Hz, 2H):

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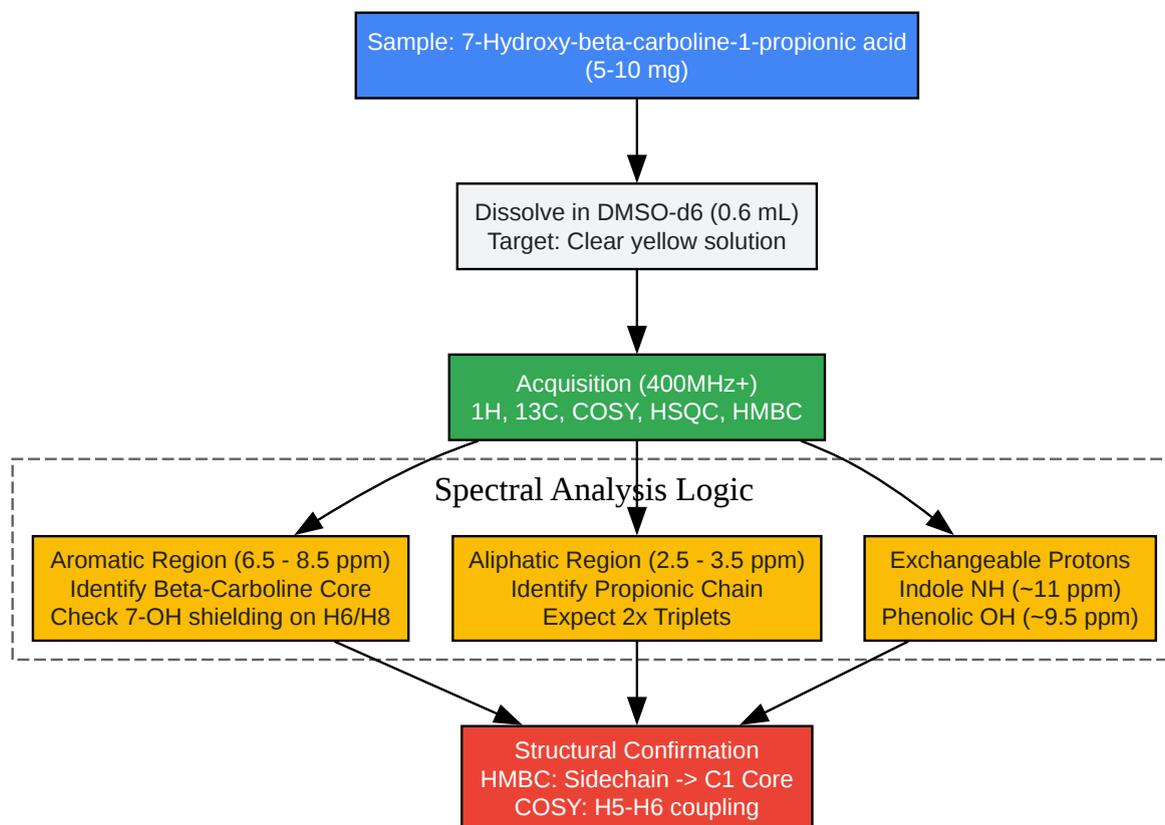
(Adjacent to COOH). Typical shift for methylene alpha to a carboxyl group.

Structural Verification Logic (COSY & HMBC)

To confirm the structure is specifically the 1-propionic acid derivative and not a mixture or isomer:

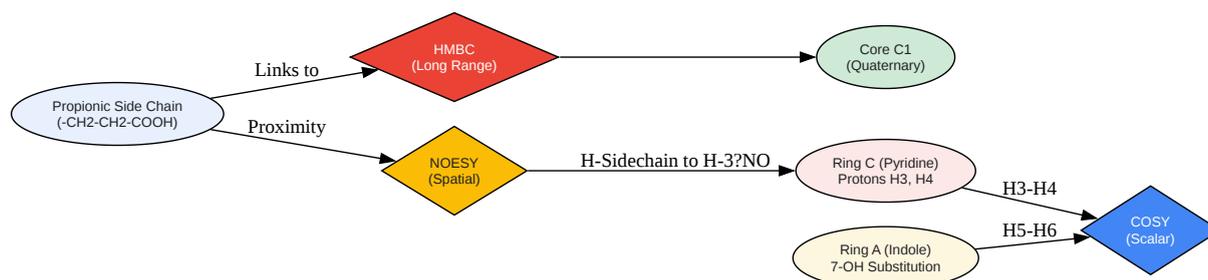
- COSY Connectivity:
 - Confirm the H3 ↔ H4 spin system (isolated doublet pair).
 - Confirm the H5 ↔ H6 spin system (strong ortho coupling). Note that H8 shows only weak meta coupling.
 - Confirm the
↔
triplet system in the aliphatic region.
- HMBC Connectivity (The "Smoking Gun"):
 - Link Side Chain to Core: The methylene protons at ~3.2 ppm must show a strong HMBC correlation to C-1 (quaternary carbon of the imine) and C-9a.
 - Link Side Chain to Acid: The methylene protons at ~2.7 ppm must correlate to the Carbonyl Carbon (~175 ppm).
 - Confirm 7-OH Position: The phenolic proton (if visible) or H-6/H-8 protons should correlate to the oxygen-bearing aromatic carbon C-7 (~156-160 ppm).

Visualization: Experimental Workflow & Assignment



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Figure 1: Step-by-step NMR workflow for the structural verification of **7-Hydroxy-beta-carboline-1-propionic acid**.



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Figure 2: Logic map for assigning the specific connectivity of the side chain and aromatic core.

Summary of Key Data Points

Position	Atom Type	Approx Shift (ppm)	Multiplicity	Coupling (Hz)
1	C (Quat)	~140-145	-	-
3	CH	8.1 - 8.3	d	5.0
4	CH	7.8 - 8.0	d	5.0
5	CH	7.9 - 8.0	d	8.5
6	CH	6.7 - 6.8	dd	8.5, 2.0
7	C-OH	~158	-	-
8	CH	6.8 - 6.9	d	2.0
NH	NH	11.0 - 11.5	s (br)	-
-CH ₂	CH ₂	3.1 - 3.3	t	7.5
-CH ₂	CH ₂	2.6 - 2.8	t	7.5
COOH	COOH	~12.5	s (br)	-

References

- PubChem. "**7-Hydroxy-beta-carboline-1-propionic acid** (CID 10868897)."[1][3] National Library of Medicine. [\[Link\]](#)
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- Cao, R., et al. (2007). "Synthesis and in vitro cytotoxic activity of 1-substituted beta-carboline derivatives." European Journal of Medicinal Chemistry.[4] (Provides analogous NMR data for

1-substituted beta-carbolines). [[Link](#)]

- SpectraBase. "1,2,3,4-Tetrahydro-beta-carboline 13C NMR." (Reference for core skeleton shifts). [[Link](#)][2][5]

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Sources

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